N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Overview
Description
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid, also known as (2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid, is a compound with the molecular formula C23H23NO3 and a molecular weight of 361.44 g/mol . This compound is a derivative of threonine, an essential amino acid, and is often used in peptide synthesis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid typically involves the protection of the hydroxyl group of threonine with a trityl group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The general synthetic route includes:
Protection of Threonine: The hydroxyl group of threonine is protected using trityl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of threonine are protected using trityl chloride and triethylamine in a controlled environment.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected form of threonine.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid involves its role as a protected amino acid in peptide synthesis. The trityl group protects the hydroxyl group of threonine, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise synthesis of peptides, ensuring that the desired sequence is obtained without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Thr(Trt)-OH: Another protected form of threonine used in peptide synthesis.
Boc-L-Thr(Trt)-OH: Similar to N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid but with a different protecting group.
Z-L-Thr(Trt)-OH: Utilizes a benzyloxycarbonyl (Z) protecting group instead of trityl.
Uniqueness
This compound is unique due to its trityl protecting group, which offers stability and ease of removal under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is essential .
Properties
IUPAC Name |
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.C6H15N/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-4-7(5-2)6-3/h2-17,21,24-25H,1H3,(H,26,27);4-6H2,1-3H3/t17-,21+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFGPKGFSTBMH-JKSHRDEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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